Oral Bioavailability of Cromolyn Sodium Hydrate vs. Alternative Formulations
Cromolyn sodium exhibits extremely low oral bioavailability, with ≤1% of an administered dose absorbed systemically in humans [1]. This is a defining characteristic that differentiates it from newer, high‑concentration formulations such as PA101, which achieves approximately 25% systemic bioavailability when delivered via a high‑efficiency nebulizer [2]. For research requiring oral administration, this low bioavailability necessitates alternative delivery strategies or formulation approaches (e.g., solid lipid nanoparticles) to achieve meaningful systemic exposure [3].
| Evidence Dimension | Oral bioavailability in humans |
|---|---|
| Target Compound Data | ≤1% of administered dose absorbed; mean urinary excretion 0.45% over 24 h |
| Comparator Or Baseline | PA101 (high‑concentration cromolyn sodium formulation): ~25% systemic bioavailability; Nalcrom®: ~1% |
| Quantified Difference | PA101 demonstrates ~25‑fold higher bioavailability vs. conventional cromolyn sodium |
| Conditions | 500 mg oral dose in 12 volunteers (USP label); PA101 via eFlow® nebulizer |
Why This Matters
Selection of cromolyn sodium hydrate for oral research applications must account for its minimal absorption, distinguishing it from formulations engineered for higher systemic exposure.
- [1] Cromolyn Sodium, USP Prescribing Information. DailyMed, National Library of Medicine. Updated June 20, 2023. View Source
- [2] Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. JIPMER Library OvidDS. 2020. View Source
- [3] Highly water-soluble mast cell stabiliser-encapsulated solid lipid nanoparticles with enhanced oral bioavailability. QxMD. Accessed 2026-04-19. View Source
